molecular formula C20H18N4O5 B2831886 N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1203278-54-9

N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2831886
CAS RN: 1203278-54-9
M. Wt: 394.387
InChI Key: VREUHBSUJGOLDZ-UHFFFAOYSA-N
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Description

N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C20H18N4O5 and its molecular weight is 394.387. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

The compound has been involved in the synthesis of various heterocyclic compounds. For example, its derivatives were used in the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine (El-Essawy & Rady, 2011). This demonstrates its utility in creating diverse heterocyclic structures, which are important in various chemical and pharmaceutical applications.

Metabolic Studies

Studies have been conducted on the metabolism of similar compounds, such as furametpyr, which shares a similar chemical structure. The major biotransformation reactions in rats for furametpyr were N-demethylation and various oxidations (Nagahori et al., 2000). This suggests potential metabolic pathways for N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide in biological systems.

Novel Heterocyclic Derivatives

The compound has been utilized in the synthesis of novel heterocyclic derivatives. For instance, its derivatives have been used in the synthesis of tetrahydrobenzofurans, a class of compounds known for their varied applications in medicinal chemistry and materials science (Lévai et al., 2002).

Antimicrobial and Antitubercular Applications

Derivatives of the compound have shown potential in antimicrobial and antitubercular applications. For instance, a study focused on novel dibenzo[b,d]furan derived hexahydro-2H-pyrano[3,2-c]quinolines demonstrated significant antitubercular activity (Kantevari et al., 2011). This indicates the potential of N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide derivatives in developing new antimicrobial agents.

properties

IUPAC Name

N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5/c1-24-19-17(11(9-16(25)21-19)12-7-4-8-27-12)18(23-24)22-20(26)15-10-28-13-5-2-3-6-14(13)29-15/h2-8,11,15H,9-10H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREUHBSUJGOLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

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